molecular formula C4H8O2S B157654 Ethyl vinyl sulfone CAS No. 1889-59-4

Ethyl vinyl sulfone

Cat. No.: B157654
CAS No.: 1889-59-4
M. Wt: 120.17 g/mol
InChI Key: BJEWLOAZFAGNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl vinyl sulfone is an organic compound characterized by the presence of a vinyl group bonded to a sulfone group. This compound is known for its electrophilic nature, which makes it highly reactive towards nucleophiles. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .

Synthetic Routes and Reaction Conditions:

    Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.

    Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method involves the decarboxylation of α,β-unsaturated carboxylic acids in the presence of sulfonylating agents.

    Decomposition of Tosylhydrazones: This method involves the decomposition of tosylhydrazones in the presence of a base to yield vinyl sulfones.

Industrial Production Methods:

    Copper-Catalyzed Three-Component Decarboxylative Addition: This method involves the reaction of arylpropiolic acids, potassium metabisulfite, and aryl boronic acids in the presence of a copper catalyst.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Addition: Thiols, amines, and other nucleophiles in the presence of a base.

    Oxidation: Hydrogen peroxide, peracids.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

    Nucleophilic Addition: Alkylated products.

    Oxidation: Sulfoxides, sulfones.

    Substitution: Substituted vinyl sulfones.

Mechanism of Action

Target of Action

Ethyl vinyl sulfone primarily targets the thiol of cysteine residues . It also alkylates ε-amino groups of lysine side chains and imidazole groups of histidine residues in proteins .

Mode of Action

This compound is a potent irreversible inhibitor of cysteine proteases . It inactivates its target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of cysteine proteases . This inhibition can lead to a variety of downstream effects, depending on the specific protease being targeted.

Pharmacokinetics

Its reactivity suggests that it may have a relatively short half-life in the body, as it readily reacts with thiol groups

Result of Action

The molecular effect of this compound’s action is the alkylation of cysteine residues, leading to the inhibition of cysteine proteases . This can have a variety of cellular effects, depending on the specific protease being inhibited.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds could compete with the target cysteine residues for reaction with this compound . Additionally, factors such as pH and temperature could potentially influence the rate of the reaction .

Scientific Research Applications

Ethyl vinyl sulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl vinyl sulfone can be compared with other vinyl sulfones such as:

    Divinyl Sulfone: Similar in structure but contains two vinyl groups.

    Phenyl Vinyl Sulfone: Contains a phenyl group instead of an ethyl group.

    Mthis compound: Contains a methyl group instead of an ethyl group.

Uniqueness of this compound: this compound is unique due to its specific reactivity towards thiol groups in proteins, making it highly useful in biological and medicinal applications. Its electrophilic nature allows for selective reactions with nucleophiles, providing a versatile tool for organic synthesis and protein modification .

Properties

IUPAC Name

1-ethenylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3-7(5,6)4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEWLOAZFAGNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172260
Record name Ethyl vinyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889-59-4
Record name (Ethylsulfonyl)ethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1889-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vinyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1889-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl vinyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylsulphonyl)ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VINYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM6G9NMM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl vinyl sulfone
Reactant of Route 2
Ethyl vinyl sulfone
Reactant of Route 3
Ethyl vinyl sulfone
Reactant of Route 4
Reactant of Route 4
Ethyl vinyl sulfone
Reactant of Route 5
Ethyl vinyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.